molecular formula C9H7F2N3 B14779999 5-(3,5-difluoro-4-methyl-phenyl)-1H-triazole

5-(3,5-difluoro-4-methyl-phenyl)-1H-triazole

Cat. No.: B14779999
M. Wt: 195.17 g/mol
InChI Key: WXNNCVLIVRLWLS-UHFFFAOYSA-N
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Description

5-(3,5-difluoro-4-methyl-phenyl)-1H-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluoromethylphenyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-difluoro-4-methyl-phenyl)-1H-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,5-difluoro-4-methylphenylhydrazine with an appropriate alkyne or azide in the presence of a catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-difluoro-4-methyl-phenyl)-1H-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving the triazole ring.

    Substitution: The difluoromethylphenyl group can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution can lead to a wide range of substituted triazoles.

Scientific Research Applications

5-(3,5-difluoro-4-methyl-phenyl)-1H-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(3,5-difluoro-4-methyl-phenyl)-1H-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The difluoromethylphenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-difluoro-4-methylphenyl)phenylmethanone: A compound with a similar difluoromethylphenyl group but different core structure.

    3,5-difluoro-4-methylphenyl)propionic acid: Another compound with a difluoromethylphenyl group but different functional groups.

Uniqueness

5-(3,5-difluoro-4-methyl-phenyl)-1H-triazole is unique due to its triazole ring, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C9H7F2N3

Molecular Weight

195.17 g/mol

IUPAC Name

4-(3,5-difluoro-4-methylphenyl)-2H-triazole

InChI

InChI=1S/C9H7F2N3/c1-5-7(10)2-6(3-8(5)11)9-4-12-14-13-9/h2-4H,1H3,(H,12,13,14)

InChI Key

WXNNCVLIVRLWLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)C2=NNN=C2)F

Origin of Product

United States

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